3-Amino-4H-pyrido[1,2-a]pyrazin-4-one
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Overview
Description
3-Amino-4H-pyrido[1,2-a]pyrazin-4-one is a heterocyclic compound with the molecular formula C8H7N3O. It is a member of the pyridopyrazine family, characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4H-pyrido[1,2-a]pyrazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the desired pyridopyrazine structure. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 80-120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4H-pyrido[1,2-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Halogenating agents, alkylating agents; reaction temperature50-100°C.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyridopyrazines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-4H-pyrido[1,2-a]pyrazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-4H-pyrido[1,2-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-Amino-4H-pyrido[1,2-a]pyrazin-4-one can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also have a fused ring system and exhibit similar biological activities.
Pyrrolopyrazines: These compounds have a different ring fusion pattern but share some chemical and biological properties.
Imidazo[1,2-a]pyridines: These compounds are structurally related and have been studied for their medicinal properties.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, which can lead to a wide range of biological activities and applications.
Properties
Molecular Formula |
C8H7N3O |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-aminopyrido[1,2-a]pyrazin-4-one |
InChI |
InChI=1S/C8H7N3O/c9-7-8(12)11-4-2-1-3-6(11)5-10-7/h1-5H,(H2,9,10) |
InChI Key |
WTIXETFEKVJTEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C(=O)N2C=C1)N |
Origin of Product |
United States |
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